molecular formula C20H13ClO5 B2678677 methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 690215-08-8

methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2678677
CAS No.: 690215-08-8
M. Wt: 368.77
InChI Key: MEHFYHIBOPGTFK-XBXARRHUSA-N
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Description

Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can be compared with other coumarin derivatives:

The unique combination of the chloro substituent, chromen-2-one core, and benzoate ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO5/c1-25-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21)7-9-18(14)26-20(16)24/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHFYHIBOPGTFK-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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